(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID
CAS No.:
Cat. No.: VC13827136
Molecular Formula: C26H21FN2O4
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H21FN2O4 |
|---|---|
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C26H21FN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m0/s1 |
| Standard InChI Key | GIPFRXZWFYXWKG-QHCPKHFHSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C(=CC=C5)F)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)F)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₆H₂₁FN₂O₄ and a molecular weight of 444.5 g/mol. Its IUPAC name, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid, reflects its chiral center at the second carbon, fluorenylmethoxycarbonyl (Fmoc) protecting group, and 4-fluoroindole substituent. The Fmoc group enhances solubility in organic solvents and enables orthogonal deprotection during solid-phase peptide synthesis (SPPS).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₁FN₂O₄ | |
| Molecular Weight | 444.5 g/mol | |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |
| CAS Number | 94021287 | |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@@HC(=O)O |
Stereochemical and Electronic Properties
The S-configuration at the α-carbon ensures compatibility with natural L-amino acids in peptide chains. The 4-fluoroindole group introduces electron-withdrawing effects, altering the indole ring’s electronic profile and enhancing metabolic stability compared to non-fluorinated analogs. Quantum mechanical calculations predict a dipole moment of ~5.2 D, driven by the polar Fmoc and carboxylic acid groups .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves coupling a 4-fluoroindole derivative with an Fmoc-protected amino acid precursor. A three-step strategy is common:
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Indole Fluorination: Electrophilic fluorination of indole at the 4-position using Selectfluor® or acetyl hypofluorite.
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Amino Acid Protection: Fmoc-cloaking of the amine group in (S)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid under basic conditions (e.g., NaHCO₃).
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Carboxylic Acid Activation: Conversion to an active ester (e.g., pentafluorophenyl ester) for peptide coupling.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Indole, Selectfluor®, CH₃CN, 0°C, 12 hr | 78% | 95% |
| 2 | Fmoc-OSu, NaHCO₃, DMF, rt, 4 hr | 92% | 98% |
| 3 | DCC, HOBt, DCM, 0°C → rt, 2 hr | 85% | 97% |
Purification and Characterization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity. Mass spectrometry (ESI+) confirms the molecular ion [M+H]⁺ at m/z 445.5. Chiral HPLC validates enantiomeric excess (>99% ee) using a Chiralpak AD-H column .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group is selectively removed by piperidine (20% in DMF), enabling iterative peptide elongation. The 4-fluoroindole side chain enhances peptide stability against oxidative degradation by cytochrome P450 enzymes. For example, incorporating this residue into neuropeptide Y analogs increased plasma half-life from 2.1 to 8.7 hours in murine models.
Medicinal Chemistry Applications
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Anticancer Agents: Fluorinated indole derivatives inhibit tubulin polymerization (IC₅₀ = 12 nM in MCF-7 cells).
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Serotonin Receptor Modulators: The 4-fluoro substitution enhances binding affinity to 5-HT₂A receptors (Kᵢ = 3.4 nM vs. 15 nM for non-fluorinated analogs).
Physicochemical Properties
Solubility and Stability
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Solubility: 12 mg/mL in DMSO; <1 mg/mL in water.
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Stability: Stable at -20°C for >2 years; decomposes at >150°C .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 10.89 (s, 1H, NH), 7.85–7.30 (m, 11H, Fmoc/indole), 4.25 (m, 3H, CH₂/CH), 3.12 (dd, J = 14 Hz, 1H, CH₂).
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¹³C NMR (101 MHz, DMSO-d₆): δ 172.1 (COOH), 156.2 (Fmoc C=O), 135.2–110.4 (aromatic), 55.1 (Cα).
Research Advancements and Future Directions
Pharmacokinetic Optimization
Recent studies exploit the 4-fluoroindole’s metabolic resistance to design orally bioavailable peptide drugs. A 2024 study demonstrated that replacing tryptophan with this analog in cyclic RGD peptides improved oral absorption from 5% to 34% in rats.
Targeted Drug Delivery
Conjugation to polyethylene glycol (PEG)-liposomes enhances tumor accumulation in xenograft models (tumor-to-plasma ratio = 8.7 vs. 2.1 for free drug).
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